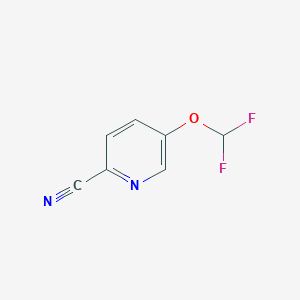
5-(Difluoromethoxy)pyridine-2-carbonitrile
Overview
Description
5-(Difluoromethoxy)pyridine-2-carbonitrile is a chemical compound with the CAS Number: 1206979-57-8 . It has a molecular weight of 170.12 .
Molecular Structure Analysis
The molecular formula of 5-(Difluoromethoxy)pyridine-2-carbonitrile is C7H4F2N2O .Physical And Chemical Properties Analysis
5-(Difluoromethoxy)pyridine-2-carbonitrile is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Heterocycles : 5-(Difluoromethoxy)pyridine-2-carbonitrile serves as a building block in synthesizing various heterocycles. For example, it is used in the synthesis of trifluoromethylated N-heterocycles (Channapur et al., 2019). This demonstrates its versatility in creating complex molecular structures.
- Structural Analysis : The compound is also utilized in studies involving X-ray and spectroscopic analysis of pyridine derivatives, revealing structural differences and interactions at a molecular level (Tranfić et al., 2011).
- Multicomponent Reactions : Another application includes its use in one-pot, multicomponent reactions to synthesize complex carbonitriles, showcasing its reactivity and efficiency in synthetic chemistry (Rahmati et al., 2012).
Biological and Medicinal Applications
- Drug Development : Its derivatives play a role in the development of potential drugs. For instance, azafluorene derivatives, related to pyridine-3-carbonitrile, have been investigated as inhibitors for SARS CoV-2 RdRp, highlighting their potential in antiviral therapy (Venkateshan et al., 2020).
Industrial and Engineering Applications
- Corrosion Inhibitors : Compounds like pyrazolopyridine derivatives, which can be synthesized using pyridine carbonitriles, have been explored as corrosion inhibitors, showing potential applications in industrial maintenance (Dandia et al., 2013).
- Electronic Materials : Derivatives of pyridine carbonitriles have been studied for their optical and junction characteristics, suggesting uses in electronic and photonic devices (Zedan et al., 2020).
Safety And Hazards
The safety information for 5-(Difluoromethoxy)pyridine-2-carbonitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
5-(difluoromethoxy)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2O/c8-7(9)12-6-2-1-5(3-10)11-4-6/h1-2,4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILBGFKJJZHXOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Difluoromethoxy)pyridine-2-carbonitrile | |
CAS RN |
1206979-57-8 | |
| Record name | 5-(difluoromethoxy)pyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



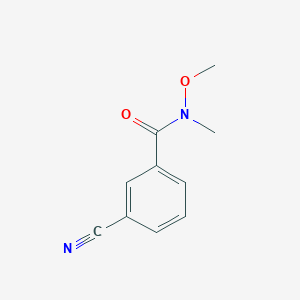


![4-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1420902.png)

![4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)aniline](/img/structure/B1420907.png)
![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1420908.png)
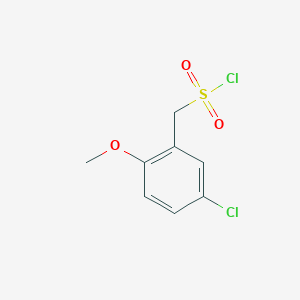
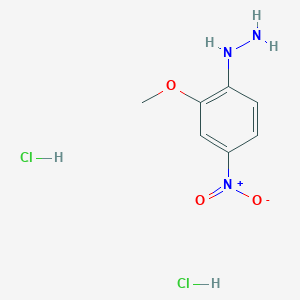


![5-[(2-Chlorophenyl)methyl]-4-cyclopropyl-1,3-thiazol-2-amine](/img/structure/B1420918.png)
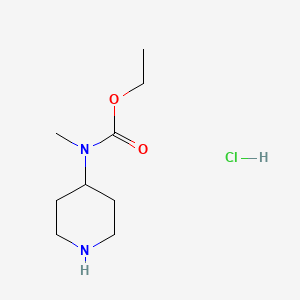
![4-[4-(Methylthio)phenyl]pyrimidin-2-amine](/img/structure/B1420920.png)